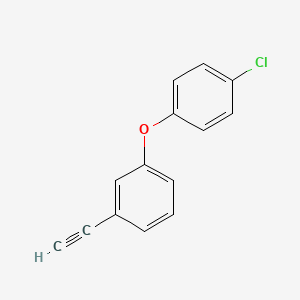

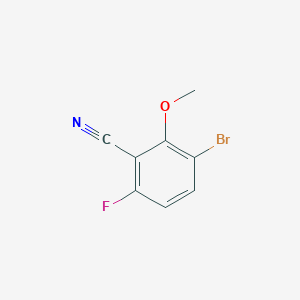

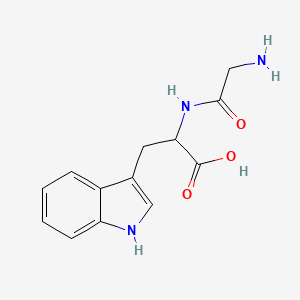

![molecular formula C8H13ClF3N3 B3419406 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine CAS No. 1431963-60-8](/img/structure/B3419406.png)

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine

Overview

Description

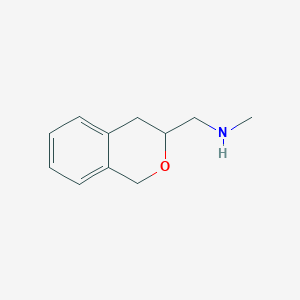

The compound “1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine” is a type of organic compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The trifluoromethyl group (-CF3) is a common functional group in medicinal chemistry due to its ability to modulate the physical, chemical, and pharmacokinetic properties of drug molecules .

Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring substituted with a methyl group and a trifluoromethyl group at the 5 and 3 positions, respectively. An amine group would be attached to a propyl group at the 1 position of the pyrazole ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amine and methyl groups . These groups could potentially direct and activate the compound towards further chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, solubility, and stability .Scientific Research Applications

Synthesis and Characterization

1-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine and its derivatives are explored in the synthesis and characterization of various compounds, showing their significance in creating biologically active pharmacophore sites. These compounds have been identified for their potential in antitumor, antifungal, and antibacterial applications through X-Ray crystal study and bioactivity analysis (Titi et al., 2020).

Antimicrobial Agents

A novel synthesis approach has led to the creation of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating potential as antimicrobial agents. This exploration involves the reaction of specific compounds to produce derivatives with significant antibacterial and antifungal activities, indicating the chemical's utility in developing new antimicrobial solutions (Holla et al., 2006).

Catalytic Applications

In catalysis, certain derivatives of 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine have been utilized in forming zinc(II) carboxylate complexes. These complexes have shown effectiveness in copolymerizing CO2 and cyclohexene oxide, suggesting their applicability in polymer science for creating environmentally friendly materials (Matiwane et al., 2020).

Polymerization Catalysts

The chemical also finds use in the synthesis and methyl methacrylate polymerization of cobalt(II), zinc(II), and cadmium(II) complexes. This research highlights the compound's role in the formation of polymers, showing its importance in materials science for developing new polymeric materials with advanced properties (Shin et al., 2016).

Biological Evaluation

Further investigations into the biological applications of derivatives have led to the identification of potential anticancer agents. Through the synthesis of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, this research underlines the compound's relevance in medicinal chemistry for exploring new therapeutic options (Chavva et al., 2013).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3N3/c1-5(12)4-14-6(2)3-7(13-14)8(9,10)11/h3,5H,4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFMAMDNAXJWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.